

2-Amino-5-chloro-3-nitrobenzotrifluoride spectroscopic data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chloro-3-nitrobenzotrifluoride

Cat. No.: B112861

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-2-nitro-6-(trifluoromethyl)aniline

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount. 4-Chloro-2-nitro-6-(trifluoromethyl)aniline, also known by its common name **2-Amino-5-chloro-3-nitrobenzotrifluoride** (CAS No. 400-67-9), is a key substituted aniline building block.^{[1][2]} Its multifunctionality, incorporating an amine, a chloro group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a versatile precursor for more complex molecules, including dyes and potential therapeutic agents.^[3] The interplay of these electron-donating and electron-withdrawing substituents creates a unique electronic environment, which is directly reflected in its spectroscopic signatures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As complete, published spectra are not consolidated in a single source, this document synthesizes data from close structural analogs and foundational spectroscopic principles to construct a predictive and interpretive profile. This approach, rooted in established causality, is designed to empower researchers and drug development professionals to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Implications

The arrangement of substituents on the aromatic ring is the primary determinant of the molecule's spectroscopic characteristics. The IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline, clarifies this arrangement.

Caption: Molecular structure of 4-chloro-2-nitro-6-(trifluoromethyl)aniline.

- Amino Group (-NH₂): A strong activating, ortho-, para-directing group that donates electron density to the ring. It will cause significant upfield shifts (to lower ppm) for adjacent protons and carbons in NMR and gives rise to characteristic N-H stretching and bending vibrations in IR.
- Nitro Group (-NO₂): A strong deactivating, meta-directing group that withdraws electron density. It will cause downfield shifts for adjacent nuclei in NMR and has intense, characteristic symmetric and asymmetric stretching bands in IR.
- Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the ring and will cause downfield shifts in NMR. The fluorine atoms will produce a singlet in ¹⁹F NMR, and the carbon will appear as a quartet in ¹³C NMR due to C-F coupling.
- Chloro Group (-Cl): A deactivating, ortho-, para-directing group. Its electronegativity withdraws electron density inductively, while its lone pairs can donate via resonance. Its primary impact will be on the chemical shifts of nearby nuclei and its isotopic signature (³⁵Cl and ³⁷Cl) will be evident in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy

Causality & Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is the preferred method for a solid sample like this. It requires minimal sample preparation and provides high-quality data. The expected spectrum will be complex, but key functional group vibrations are highly diagnostic. We anticipate distinct bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the C-F bonds of the trifluoromethyl group.

Experimental Protocol: ATR-FTIR

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

- Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.
- Place a small amount (a few milligrams) of the solid 4-chloro-2-nitro-6-(trifluoromethyl)aniline sample onto the crystal.
- Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
- The resulting spectrum will be automatically ratioed against the background, yielding the absorbance spectrum of the sample.

Predicted Data & Interpretation

The vibrational frequencies are predicted based on established ranges for substituted aromatics and data from close analogs like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.[\[4\]](#)[\[5\]](#) [\[6\]](#)

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale and Commentary
3500–3300	N-H asymmetric & symmetric stretch	Medium	Primary aromatic amines show two distinct bands in this region.[7][8] Their position indicates a lack of significant intermolecular hydrogen bonding.
3100–3000	Aromatic C-H stretch	Weak-Medium	Typical for C-H bonds on a benzene ring.
1630–1600	N-H bend (scissoring)	Medium-Strong	This vibration is characteristic of primary amines and can sometimes be mistaken for a C=C stretch.[7]
1600, 1475	Aromatic C=C stretch	Medium	Multiple bands are expected for the skeletal vibrations of the substituted benzene ring.
1540–1520	NO ₂ asymmetric stretch	Strong	The strong electron-withdrawing nature of the nitro group results in a very intense, characteristic absorption.[5][6]
1350–1330	NO ₂ symmetric stretch	Strong	This second intense band is confirmatory for the nitro group. Its position is influenced

by the electronic environment.[\[5\]](#)

1340–1250	Aromatic C–N stretch	Strong	For aromatic amines, this stretch appears at a higher frequency and with greater intensity than in aliphatic amines. [7]
1300–1100	C–F stretches	Very Strong	The C–F bonds in the CF ₃ group will produce one or more intense absorption bands, often the strongest in the fingerprint region. [5]
~880	Aromatic C–H out-of-plane bend	Strong	The position of this band is indicative of the substitution pattern (isolated adjacent hydrogens).
~750	C–Cl stretch	Medium-Strong	The carbon-chlorine stretch is expected in the lower frequency region of the fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of this molecule. The analysis requires consideration of ¹H, ¹³C, and ¹⁹F nuclei.

Causality & Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent, as it can dissolve the polar analyte and its residual proton peak does not typically interfere with the aromatic signals.[\[3\]](#) The choice of a high-field spectrometer (e.g., 400 MHz or

higher) is recommended to achieve better signal dispersion, especially for the coupled aromatic protons.

Experimental Protocol: General NMR

- Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
- Acquire a ¹H spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the proton spectrum.
- Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate reference standard if necessary (e.g., CFCl₃ as an external standard).[9]

¹H NMR Spectroscopy

The aromatic region will contain signals for the two protons on the ring. Their chemical shifts are dictated by the electronic effects of the five substituents. The strongly donating -NH₂ group will shield them, while the -NO₂, -CF₃, and -Cl groups will deshield them.

Reported Data & Interpretation[3]

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale and Commentar y
1	~7.15	s (broad)	-	NH ₂	<p>The protons of the primary amine are often broad due to quadrupolar relaxation and exchange with trace water. Their chemical shift can vary. The reported spectrum shows a singlet at 7.15 ppm for 2H, which is unusual for aromatic protons but could represent the amine protons.</p> <p>Correction: A separate analysis of the aromatic protons is required. A more likely</p>

interpretation of the patent data is that the two aromatic protons are accidentally isochronous or the description is imprecise. Let's predict based on structure.

This proton is ortho to the powerfully withdrawing -NO₂ group and meta to the -NH₂ group. This combination results in a strong downfield shift. It is coupled only to H-5.

H-3	-8.40	d	-2.5	H on C3	
H-5	-8.15	d	-2.5	H on C5	This proton is ortho to the withdrawing -Cl and -CF ₃ groups and meta to the -NO ₂ group. It is also

significantly deshielded. The small coupling constant confirms a meta relationship between H-3 and H-5.

Note: The assignments from the patent data[3] (δ : 8.15 (d, 1H), 8.40 (d, 1H)) are consistent with two meta-coupled protons in a highly electron-deficient ring. The broad singlet at 7.15 ppm is assigned to the two -NH₂ protons.

¹³C NMR Spectroscopy

A total of seven distinct carbon signals are expected: six for the aromatic ring and one for the trifluoromethyl group. The chemical shifts will be heavily influenced by the substituents, and the CF₃ carbon and its adjacent aromatic carbon will show characteristic splitting due to C-F coupling.

Predicted Data & Interpretation (Based on analogs[5][10][11])

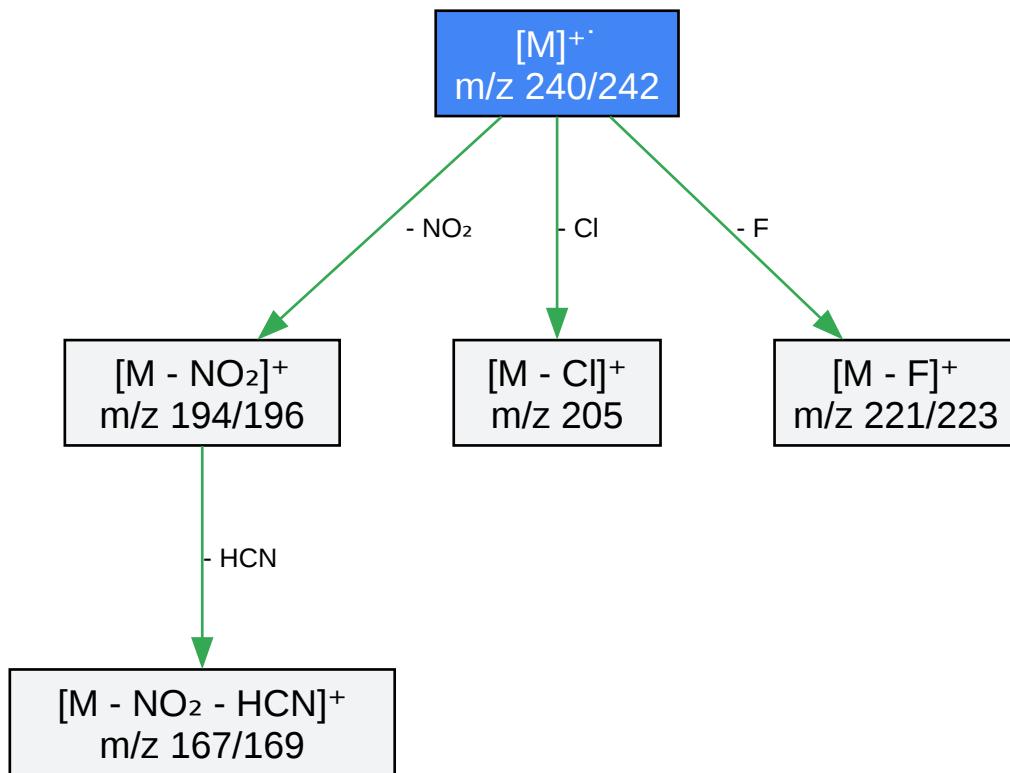
Carbon	Predicted Shift (δ , ppm)	Predicted Multiplicity (C-F Coupling)	Rationale and Commentary
C-CF ₃	~122	Quartet (¹ J _{CF} ≈ 273 Hz)	The CF ₃ carbon itself shows a large one-bond coupling to the three fluorine atoms and is shifted downfield.
C-1 (C-NH ₂)	~148	Singlet	The carbon attached to the electron-donating amino group is shifted downfield due to the direct heteroatom effect, but less so than if it were not flanked by withdrawing groups.
C-2 (C-NO ₂)	~149	Singlet	The carbon bearing the nitro group is strongly deshielded.
C-3	~124	Quartet (³ J _{CF} ≈ 4 Hz)	This protonated carbon will be shifted downfield and show small coupling to the CF ₃ group.
C-4 (C-Cl)	~128	Singlet	The carbon attached to chlorine shows a moderate downfield shift.
C-5	~128	Quartet (³ J _{CF} ≈ 4 Hz)	This protonated carbon is influenced by the adjacent Cl and CF ₃ groups.

C-6 (C-CF ₃)	~129	Quartet (² J _{CF} ≈ 34 Hz)	The carbon directly attached to the CF ₃ group is significantly deshielded and exhibits a large two-bond C-F coupling.
--------------------------	------	---	---

¹⁹F NMR Spectroscopy

Predicted Data & Interpretation: A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In substituted benzotrifluorides, electron-donating groups (like -NH₂) cause downfield shifts (less negative ppm) while electron-withdrawing groups cause upfield shifts.[12][13] Given the mix of groups, a chemical shift in the range of -60 to -65 ppm (relative to CFCl₃ at 0 ppm) is a reasonable prediction.[9] The signal should be a sharp singlet, as there are no other fluorine atoms to couple with.

Mass Spectrometry (MS)


Causality & Experimental Choice: Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a standard method for volatile, thermally stable small molecules. This technique will provide the molecular weight and characteristic fragmentation patterns. The presence of chlorine will be a key diagnostic feature due to its isotopic distribution.

Experimental Protocol: GC-MS (EI)

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- Inject 1 μ L of the solution into the GC-MS system.
- Use a standard capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100 °C to 280 °C).
- The mass spectrometer will be operated in EI mode at 70 eV, scanning a mass range of m/z 40–300.

Predicted Data & Interpretation

The molecular formula is $C_7H_4ClF_3N_2O_2$ with a monoisotopic molecular weight of 239.99 g/mol.
[1]

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for 4-chloro-2-nitro-6-(trifluoromethyl)aniline in EI-MS.

m/z (predicted)	Ion Formula	Rationale and Commentary
240 / 242	$[C_7H_4ClF_3N_2O_2]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$). The presence of a prominent $M+2$ peak with approximately one-third the intensity of the M^+ peak is the classic isotopic signature of a single chlorine atom ($^{35}Cl:^{37}Cl \approx 3:1$). [14]
221 / 223	$[C_7H_4ClF_2N_2O_2]^{+ \cdot}$	$[M - F]^+$. Loss of a fluorine radical from the trifluoromethyl group is a common fragmentation pathway for such compounds.
205	$[C_7H_4F_3N_2O_2]^{+ \cdot}$	$[M - Cl]^+$. Loss of the chlorine radical.
194 / 196	$[C_7H_4ClF_3N]^{+ \cdot}$	$[M - NO_2]^+$. The loss of the nitro group as a neutral radical (46 Da) is a very common and often major fragmentation pathway for nitroaromatic compounds. [15]
167 / 169	$[C_6H_3ClF_3]^{+ \cdot}$	$[M - NO_2 - HCN]^+$. Subsequent loss of HCN (27 Da) from the aniline portion of the molecule is a possibility following the loss of the nitro group.

Conclusion

The spectroscopic profile of 4-chloro-2-nitro-6-(trifluoromethyl)aniline is defined by the unique interplay of its five substituents. IR spectroscopy provides rapid confirmation of the key functional groups (-NH₂, -NO₂, -CF₃). Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial identifier. Finally, a

detailed analysis of ^1H , ^{13}C , and ^{19}F NMR spectra allows for the unambiguous determination of the compound's constitution, confirming the precise placement of each group on the aromatic ring. This synthesized guide provides a robust framework for the confident identification and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chloro-3-nitrobenzotrifluoride | C7H4ClF3N2O2 | CID 2737644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-AMINO-3-CHLORO-5-NITROBENZOTRIFLUORIDE CAS#: 400-67-9 [m.chemicalbook.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. 2-Aminobenzotrifluoride(88-17-5) ^{13}C NMR [m.chemicalbook.com]
- 11. spectratabase.com [spectratabase.com]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-5-chlorobenzotrifluoride(445-03-4) MS [m.chemicalbook.com]
- 15. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Amino-5-chloro-3-nitrobenzotrifluoride spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112861#2-amino-5-chloro-3-nitrobenzotrifluoride-spectroscopic-data\]](https://www.benchchem.com/product/b112861#2-amino-5-chloro-3-nitrobenzotrifluoride-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com